molecular formula C35H46O17 B008978 MeOCM CAS No. 110267-42-0

MeOCM

Katalognummer B008978
CAS-Nummer: 110267-42-0
Molekulargewicht: 738.7 g/mol
InChI-Schlüssel: ZSSONUOCZAKCRR-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MeOCM, also known as Methoxyoctadecanoic acid, is a naturally occurring fatty acid found in the human body. It has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications. In

Wirkmechanismus

The mechanism of action of MeOCM is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the PPAR-α receptor, which plays a key role in regulating lipid metabolism. Additionally, MeOCM has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
MeOCM has been shown to have numerous biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and reduced lipid accumulation. Additionally, MeOCM has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

MeOCM has several advantages for use in lab experiments. It is a naturally occurring compound found in the human body, making it safe and non-toxic. Additionally, the synthesis method for MeOCM is well-established, making it easy to obtain in large quantities. However, one limitation of MeOCM is that its mechanism of action is not fully understood, making it difficult to design experiments to specifically target its effects.

Zukünftige Richtungen

There are numerous future directions for research on MeOCM. One area of focus is on its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes. Additionally, MeOCM has been shown to have anti-cancer effects, making it a potential treatment for various types of cancer. Further research is needed to fully understand the mechanism of action of MeOCM and its potential therapeutic applications.
Conclusion
In conclusion, MeOCM is a naturally occurring fatty acid with numerous biochemical and physiological effects. Its potential therapeutic applications make it a promising candidate for scientific research. The synthesis method for MeOCM is well-established, and its safety and non-toxicity make it a suitable compound for lab experiments. Future research on MeOCM will likely focus on its potential as a treatment for metabolic disorders and cancer.

Synthesemethoden

MeOCM is synthesized through a multi-step process involving the reaction of octadecanoic acid with methanol. The resulting product is then purified and analyzed to ensure its purity and quality. This synthesis method has been optimized to produce high yields of MeOCM, making it a cost-effective and efficient process.

Wissenschaftliche Forschungsanwendungen

MeOCM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Additionally, MeOCM has been shown to have a positive impact on lipid metabolism, making it a potential treatment for metabolic disorders such as obesity and diabetes.

Eigenschaften

CAS-Nummer

110267-42-0

Molekularformel

C35H46O17

Molekulargewicht

738.7 g/mol

IUPAC-Name

[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O17/c1-17-31(51-24(38)12-7-18-5-10-21(45-2)11-6-18)32(52-34-28(42)25(39)22(37)15-47-34)30(44)35(49-17)48-16-23-26(40)27(41)29(43)33(50-23)46-14-13-19-3-8-20(36)9-4-19/h3-12,17,22-23,25-37,39-44H,13-16H2,1-2H3/b12-7+

InChI-Schlüssel

ZSSONUOCZAKCRR-KPKJPENVSA-N

Isomerische SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)OC

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC

Kanonische SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC

Synonyme

4-(4-methyoxycinnamoyl)mussatioside
MeOCM

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.